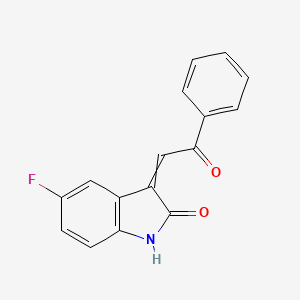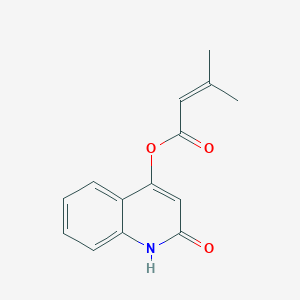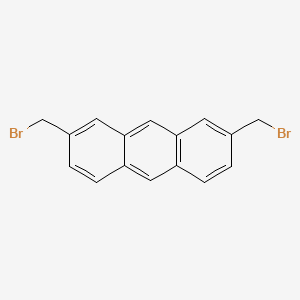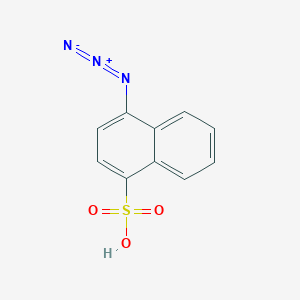
4-Azidonaphthalene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azidonaphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an azido group (-N₃) and a sulfonic acid group (-SO₃H) attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidonaphthalene-1-sulfonic acid typically involves the introduction of the azido group to a naphthalene derivative. One common method is the diazotization of 4-aminonaphthalene-1-sulfonic acid followed by substitution with sodium azide. The reaction conditions generally include:
Diazotization: The 4-aminonaphthalene-1-sulfonic acid is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide in a polar solvent such as water or acetonitrile to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-Azidonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
科学的研究の応用
4-Azidonaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as photoresists and polymers.
作用機序
The mechanism of action of 4-Azidonaphthalene-1-sulfonic acid is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes it useful in click chemistry for labeling and modifying biomolecules without interfering with biological processes. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments.
類似化合物との比較
Similar Compounds
4-Aminonaphthalene-1-sulfonic acid: Precursor in the synthesis of 4-Azidonaphthalene-1-sulfonic acid.
Naphthalene-1-sulfonic acid: Lacks the azido group but shares the sulfonic acid functionality.
4-Nitronaphthalene-1-sulfonic acid: Contains a nitro group instead of an azido group.
Uniqueness
This compound is unique due to the presence of both the azido and sulfonic acid groups. The azido group provides high reactivity for cycloaddition reactions, while the sulfonic acid group enhances solubility and stability in aqueous solutions. This combination of properties makes it particularly valuable in applications requiring bioorthogonal chemistry and water solubility.
特性
CAS番号 |
93673-76-8 |
|---|---|
分子式 |
C10H7N3O3S |
分子量 |
249.25 g/mol |
IUPAC名 |
4-azidonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7N3O3S/c11-13-12-9-5-6-10(17(14,15)16)8-4-2-1-3-7(8)9/h1-6H,(H,14,15,16) |
InChIキー |
GRTYJQZJVVTEQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



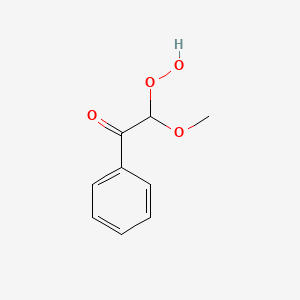


![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
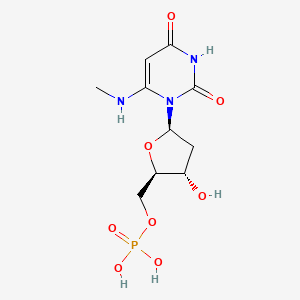
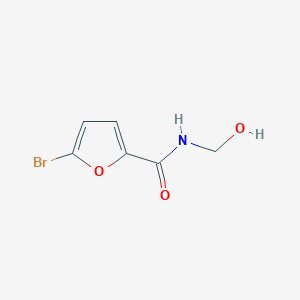
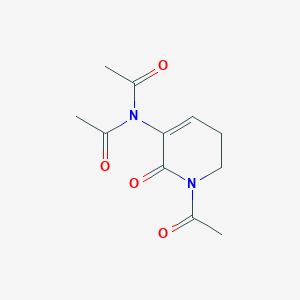
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)
![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
